2-Bromo-4-methoxy-5-methylpyridine
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Overview
Description
“2-Bromo-4-methoxy-5-methylpyridine” is a chemical compound used as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-methoxy-5-methylpyridine” is C7H8BrNO . The molecular weight is 202.05 .Chemical Reactions Analysis
“2-Bromo-4-methoxy-5-methylpyridine” is used as a reagent in various chemical reactions. For example, it is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“2-Bromo-4-methoxy-5-methylpyridine” is a solid at 20 degrees Celsius . It has a melting point of 36.0 to 40.0 degrees Celsius .Scientific Research Applications
- In basic chemistry research, 2-Bromo-4-methoxy-5-methylpyridine serves as a building block for the synthesis of organic nitrogen ligands containing pyridine units. These ligands play a crucial role in transition metal catalysis methodologies .
- Researchers use this compound in the total synthesis of A2-E, an age pigment found in the retina. A2-E is implicated in age-related macular degeneration (AMD). The synthesis involves combining 2-Bromo-4-methoxy-5-methylpyridine with retinal (vitamin A) and ethanolamine .
- It participates in the preparation of methoxy-2-(2-pyridyl)indoles. These indole derivatives have diverse applications, including pharmaceutical research and agrochemical development .
- Through a Suzuki coupling reaction with 2,4-difluorophenylboronic acid, 2-Bromo-4-methoxy-5-methylpyridine contributes to the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine. Fluorinated pyridine derivatives often exhibit interesting properties and find use in various fields .
- As an important raw material, this compound serves as an intermediate in organic synthesis. Researchers can leverage its bromine functionality for further derivatization and construction of complex molecules .
- While specific studies on this compound are limited, its unique structure makes it a potential candidate for chemical biology investigations. Medicinal chemists may explore its interactions with biological targets or use it as a scaffold for drug design .
Transition Metal Catalysis
Ocular Age Pigment A2-E Synthesis
Indole Derivatives Preparation
Fluorinated Pyridine Derivatives
Organic Synthesis Intermediates
Chemical Biology and Medicinal Chemistry
Safety And Hazards
“2-Bromo-4-methoxy-5-methylpyridine” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromo-4-methoxy-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMBZPVIKWZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-5-methylpyridine |
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